![molecular formula C19H24N2O3 B7633297 3-(2-methoxyethoxy)-N-(naphthalen-2-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7633297.png)
3-(2-methoxyethoxy)-N-(naphthalen-2-ylmethyl)pyrrolidine-1-carboxamide
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Overview
Description
3-(2-methoxyethoxy)-N-(naphthalen-2-ylmethyl)pyrrolidine-1-carboxamide is a chemical compound that belongs to the family of pyrrolidine carboxamides. It is commonly referred to as JNJ-40411813 and has been the subject of scientific research due to its potential applications in the field of medicine.
Mechanism of Action
JNJ-40411813 works by inhibiting the activity of a specific enzyme called phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of inflammation in the body. By inhibiting the activity of PDE4, JNJ-40411813 reduces inflammation and can potentially alleviate the symptoms of inflammatory diseases.
Biochemical and Physiological Effects
Studies have shown that JNJ-40411813 can reduce inflammation in animal models of inflammatory diseases. It has also been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. JNJ-40411813 has also been found to have a good safety profile in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of JNJ-40411813 is that it has been found to be effective in reducing inflammation in animal models of inflammatory diseases. This suggests that it may have potential as a treatment for these diseases in humans. However, one limitation of JNJ-40411813 is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on JNJ-40411813. One direction is to conduct human clinical trials to determine its safety and efficacy in humans. Another direction is to study its potential use in the treatment of other inflammatory diseases, such as multiple sclerosis and psoriasis. Additionally, researchers could investigate the potential use of JNJ-40411813 in combination with other anti-inflammatory drugs to enhance its effectiveness. Overall, JNJ-40411813 has shown promise as a potential treatment for inflammatory diseases, and further research is needed to fully understand its potential.
Conclusion
In conclusion, JNJ-40411813 is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. JNJ-40411813 works by inhibiting the activity of PDE4, which reduces inflammation in the body. While it has shown promise in animal studies, further research is needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of JNJ-40411813 involves a series of chemical reactions that lead to the formation of the final compound. The process begins with the reaction of 2-naphthaldehyde with 2-methoxyethanol to form 2-(2-methoxyethoxy)naphthalene. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form JNJ-40411813.
Scientific Research Applications
JNJ-40411813 has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
3-(2-methoxyethoxy)-N-(naphthalen-2-ylmethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-23-10-11-24-18-8-9-21(14-18)19(22)20-13-15-6-7-16-4-2-3-5-17(16)12-15/h2-7,12,18H,8-11,13-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJGGISLOWHWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCN(C1)C(=O)NCC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethoxy)-N-(naphthalen-2-ylmethyl)pyrrolidine-1-carboxamide |
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